1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene
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Overview
Description
1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene is an organic compound with a complex aromatic structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-[(4-methylphenyl)methyl]benzene, which is then subjected to further reactions to introduce additional phenyl and methyl groups. Common reagents used in these reactions include Grignard reagents, Friedel-Crafts alkylation catalysts, and various solvents like toluene and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Catalysts such as aluminum chloride or boron trifluoride are often employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced using reagents like halogens, nitric acid, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens, nitric acid, alkyl halides, Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to its observed effects.
Comparison with Similar Compounds
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-2-[(4-methylphenyl)methyl]benzene
- 4-Methyldiphenylmethane
Comparison: 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene stands out due to its extended aromatic system, which enhances its stability and reactivity. Compared to similar compounds, it exhibits unique chemical properties, such as higher resistance to oxidation and a broader range of substitution reactions. These characteristics make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6337-81-1 |
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Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C30H30/c1-23-3-7-27(8-4-23)21-29-17-13-25(14-18-29)11-12-26-15-19-30(20-16-26)22-28-9-5-24(2)6-10-28/h3-10,13-20H,11-12,21-22H2,1-2H3 |
InChI Key |
XQTBAZPCJMCIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)CCC3=CC=C(C=C3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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